(2S)-2-Azaniumyl-2-(3-nitrophenyl)acetate (2S)-2-Azaniumyl-2-(3-nitrophenyl)acetate
Brand Name: Vulcanchem
CAS No.: 158413-55-9
VCID: VC0116151
InChI: InChI=1S/C8H8N2O4/c9-7(8(11)12)5-2-1-3-6(4-5)10(13)14/h1-4,7H,9H2,(H,11,12)/t7-/m0/s1
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C(C(=O)O)N
Molecular Formula: C8H8N2O4
Molecular Weight: 196.16 g/mol

(2S)-2-Azaniumyl-2-(3-nitrophenyl)acetate

CAS No.: 158413-55-9

Main Products

VCID: VC0116151

Molecular Formula: C8H8N2O4

Molecular Weight: 196.16 g/mol

(2S)-2-Azaniumyl-2-(3-nitrophenyl)acetate - 158413-55-9

CAS No. 158413-55-9
Product Name (2S)-2-Azaniumyl-2-(3-nitrophenyl)acetate
Molecular Formula C8H8N2O4
Molecular Weight 196.16 g/mol
IUPAC Name (2S)-2-amino-2-(3-nitrophenyl)acetic acid
Standard InChI InChI=1S/C8H8N2O4/c9-7(8(11)12)5-2-1-3-6(4-5)10(13)14/h1-4,7H,9H2,(H,11,12)/t7-/m0/s1
Standard InChIKey RJMYTHGQVJWWJO-ZETCQYMHSA-N
Isomeric SMILES C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H](C(=O)[O-])[NH3+]
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C(C(=O)O)N
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C(C(=O)[O-])[NH3+]
Synonyms (S)-AMINO-(3-NITRO-PHENYL)-ACETIC ACID
PubChem Compound 1501934
Last Modified Nov 11 2021
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